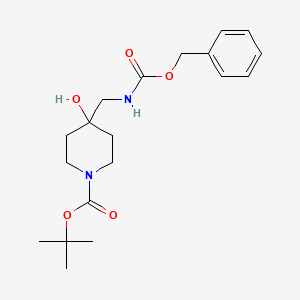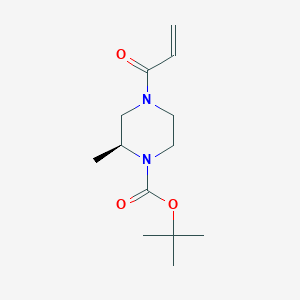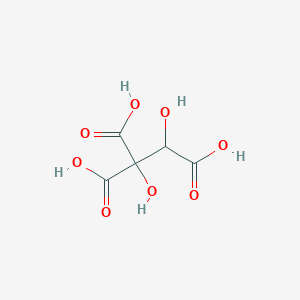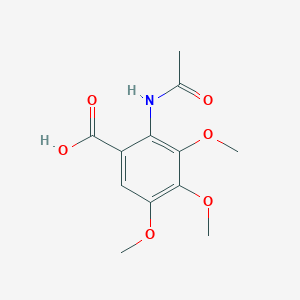![molecular formula C14H12O3S B15306293 4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
4-[2-(Methylsulfanyl)phenoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylsulfanyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H12O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)phenol with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Methylsulfanyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, bases like potassium carbonate.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phenoxy derivatives.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
4-[2-(Methylsulfanyl)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the methylsulfanyl group can undergo oxidation, generating reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(Methylsulfanyl)phenoxy]benzoic acid: Similar structure but with the methylsulfanyl group in a different position.
2-(4-Methylbenzoyl)benzoic acid: Contains a benzoyl group instead of a phenoxy group.
Uniqueness
4-[2-(Methylsulfanyl)phenoxy]benzoic acid is unique due to the specific positioning of the methylsulfanyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C14H12O3S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-(2-methylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-12(13)17-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) |
Clave InChI |
TXEXFSWDJWFBNQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)
![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)






![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)
